Product packaging for Skf 8742A(Cat. No.:CAS No. 13062-02-7)

Skf 8742A

货号: B1225578
CAS 编号: 13062-02-7
分子量: 325.4 g/mol
InChI 键: LMGBIFDTSHBUHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

SKF 8742A is a chemical compound classified as a mono-deethylated derivative of proadifen (SKF 525-A) and is exclusively for research applications . It is a key tool in pharmacological and biochemical research, particularly for investigating the function and inhibition of hepatic microsomal drug-metabolizing enzymes . Studies utilizing this compound have been instrumental in advancing the understanding of cytochrome P450 systems and the metabolic dealkylation pathways of various substrates . The hydrochloride form of the compound (CAS 5938-35-2) is often used in experimental settings . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27NO2 B1225578 Skf 8742A CAS No. 13062-02-7

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

13062-02-7

分子式

C21H27NO2

分子量

325.4 g/mol

IUPAC 名称

2-(ethylamino)ethyl 2,2-diphenylpentanoate

InChI

InChI=1S/C21H27NO2/c1-3-15-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-16-22-4-2/h5-14,22H,3-4,15-17H2,1-2H3

InChI 键

LMGBIFDTSHBUHK-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCNCC

规范 SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCNCC

其他CAS编号

13062-02-7

相关CAS编号

5938-35-2 (hydrochloride)

同义词

SK and F 8742-A
SK and F 8742A
SK and F 8742A hydrochloride
SKF 8742A

产品来源

United States

Mechanistic Investigations of Skf 8742a S Enzymatic Interactions

Cytochrome P450 (CYP) System Modulation by SKF 8742A

This compound is formed through the P450-dependent oxidative N-deethylation of its parent compound, SKF 525A. nih.gov This biotransformation is primarily catalyzed by the CYP3A subfamily of enzymes. nih.gov Following its formation, this compound, along with its parent compound and other analogs, exhibits inhibitory activity against a range of CYP isoforms, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A. nih.gov Conversely, it demonstrates minimal to no inhibitory effect on CYP1A2, CYP2A6, and CYP2E1. nih.gov The modulation of the CYP system by this compound is multifaceted, involving the formation of metabolic intermediate (MI) complexes, a phenomenon that is particularly pronounced with CYP3A enzymes. nih.gov

The formation of an MI complex is a key feature of the interaction between this compound and certain CYP isoforms, most notably CYP3A. nih.gov This process involves the metabolic activation of this compound by the CYP enzyme to a reactive species that then binds tightly to the enzyme, often to the heme iron, forming a stable, yet often quasi-irreversible, complex.

While the formation of MI complexes by this compound and related compounds with CYP3A has been established, specific spectroscopic data characterizing the MI complex of this compound are not extensively detailed in the available literature. Generally, the formation of such complexes with amine-containing compounds can be monitored spectrophotometrically. The binding of the reactive metabolite to the ferrous heme of the P450 enzyme typically results in a characteristic absorbance spectrum with a peak around 455 nm. However, the specific absorbance maximum for the MI complex formed by this compound has not been reported.

The formation of the MI complex by this compound is a process that is critically dependent on the presence of the reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov NADPH serves as the essential electron donor for the catalytic cycle of CYP enzymes. The requirement of NADPH indicates that the formation of the inhibitory complex is not a result of direct binding of this compound to the enzyme, but rather necessitates the metabolic activation of the compound by the P450 enzyme. Pre-incubation of this compound with human liver microsomes in the presence of NADPH leads to a significant enhancement of the inhibition of CYP3A, which correlates with the extent of MI complex formation. nih.gov

Detailed kinetic parameters for the formation of the MI complex specifically by this compound, such as the Michaelis constant (Km) or the inhibition constant (Ki), are not well-documented in the scientific literature. Studies have described the inhibition of various CYP isoforms by this compound and its analogs to "varying degrees," but have not provided specific quantitative data for the MI complex formation step. nih.gov

The NADPH-dependent formation of an MI complex is indicative of mechanism-based inactivation, also known as suicide inhibition. In this process, the enzyme converts the inhibitor into a reactive species that subsequently inactivates the enzyme. This type of inhibition is characterized by its time-dependent nature and its dependence on the catalytic activity of the enzyme.

The interaction of this compound with CYP3A enzymes is consistent with a time-dependent inactivation mechanism. The enhanced inhibition observed after pre-incubation with NADPH is a hallmark of this process. nih.gov However, specific kinetic parameters that quantitatively describe this time-dependent inactivation by this compound, such as the maximal rate of inactivation (kinact) and the concentration of inhibitor that gives half-maximal inactivation (KI), have not been specifically reported for this metabolite. The available research focuses more broadly on the qualitative aspects of inhibition by SKF 525A and its derivatives. nih.gov

The table below summarizes the key aspects of the enzymatic interactions of this compound.

Interaction Aspect Description Supporting Evidence
CYP Isoform Inhibition Inhibits CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A. Little to no effect on CYP1A2, CYP2A6, and CYP2E1. nih.govCorrelational studies with CYP3A activity. nih.gov
MI Complex Formation Forms a metabolic intermediate complex, particularly with CYP3A enzymes. nih.govEnhanced inhibition with pre-incubation. nih.gov
Role of NADPH Essential for MI complex formation, indicating a requirement for metabolic activation. nih.govNADPH-fortified microsome studies. nih.gov
Mechanism of Inactivation Acts as a mechanism-based inactivator.Time-dependent and NADPH-dependent inhibition. nih.gov
Irreversibility of this compound-Induced Inhibition

Scientific investigations have indicated that the inhibition of CYP3A enzymes by this compound is not a simple reversible process. The inhibitory effect is notably enhanced when this compound is preincubated with NADPH-fortified human liver microsomes. nih.gov This time-dependent increase in inhibition is a hallmark of irreversible or mechanism-based inactivation, suggesting that this compound is metabolically activated by the CYP3A enzymes to a reactive species that then covalently binds to the enzyme, leading to its inactivation. nih.gov This process involves the formation of a metabolic intermediate (MI) complex, which has been observed to play a role in the inhibition of CYP3A enzymes by this compound and its parent compound. nih.gov

Stoichiometry of Inactivation

Currently, there is a lack of specific data in the available scientific literature detailing the stoichiometry of inactivation of cytochrome P450 enzymes by this compound. This parameter, which would quantify the number of inhibitor molecules required to inactivate one enzyme molecule, has not been a primary focus of the published research concerning this specific metabolite.

Competitive Inhibition Profiles of this compound

This compound exhibits a broad but differential profile of inhibition against various cytochrome P450 isoforms. While detailed kinetic studies focusing solely on the competitive inhibition constants (Kᵢ) of this compound are not extensively available, research has shown that it, along with its parent compound, inhibits a range of CYP enzymes. nih.gov The inhibition of CYP2C9 by derivatives of SKF-525A has been characterized as fitting a competitive mechanism. nih.gov However, for this compound itself, the primary mechanism of interaction with the CYP3A subfamily appears to be time-dependent and irreversible, rather than purely competitive. nih.gov

Isoform Specificity of this compound's CYP Interactions

This compound demonstrates a degree of selectivity in its interactions with different cytochrome P450 isoforms. Research indicates that while it has little to no effect on the activity of CYP1A2, CYP2A6, and CYP2E1, it does exert inhibitory effects on CYP2B6, CYP2C9, CYP2C19, and CYP2D6 to varying degrees. nih.gov The most pronounced and mechanistically distinct interaction is observed with the CYP3A subfamily. nih.gov

CYP3A Subfamily Modulation by this compound

The modulation of the CYP3A subfamily by this compound is a key feature of its enzymatic interaction profile. The formation of this compound from its parent compound, SKF-525A, is catalyzed by CYP3A enzymes. nih.gov This metabolic relationship underscores the significant interaction between this compound and this particular subfamily of enzymes.

Inhibition of CYP3A4 Activity

While specific kinetic parameters for the inhibition of CYP3A4 by this compound are not detailed in the available literature, the broader findings on the CYP3A subfamily are largely driven by the activity of CYP3A4, the most abundant CYP enzyme in the human liver. The time-dependent inhibition and formation of a metabolic intermediate complex observed for the CYP3A subfamily are indicative of a significant interaction with CYP3A4. nih.gov

Mechanism-Based Inactivation by this compound

Inhibition of CYP3A5 Activity

Similar to CYP3A4, specific inhibitory constants for this compound against CYP3A5 have not been individually reported. The collective data on the CYP3A subfamily suggests that this compound also inhibits CYP3A5, given that P450-selective inhibitors indicated that CYP3A enzymes, as a group, are responsible for the metabolism of the parent compound and are subsequently inhibited by its metabolites. nih.gov

Interactive Data Table: Summary of this compound Enzymatic Interactions

SectionTopicKey FindingsCitations
2.1.2.2 Irreversibility of Inhibition Inhibition of CYP3A is enhanced with preincubation, suggesting time-dependent or irreversible inhibition. Involves the formation of a metabolic intermediate complex. nih.gov
2.1.2.3 Stoichiometry of Inactivation No specific data available in the scientific literature.
2.1.3 Competitive Inhibition Profiles While derivatives show competitive inhibition of CYP2C9, the primary mechanism for this compound with CYP3A appears to be irreversible. nih.gov
2.2 Isoform Specificity Inhibits CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A. Little to no effect on CYP1A2, CYP2A6, and CYP2E1. nih.gov
2.2.1.1 Inhibition of CYP3A4 Implied through studies on the broader CYP3A subfamily, demonstrating time-dependent inhibition. nih.gov
2.1.2.2 Inhibition of CYP3A5 Implied through studies on the broader CYP3A subfamily. nih.gov

Modulation of Other CYP Isoforms by this compound

Research conducted on human liver microsomes has revealed that this compound, much like its precursor SKF-525A, exhibits a varied inhibitory effect on several key CYP isoforms responsible for the metabolism of a wide range of xenobiotics.

Effects on CYP2B6, CYP2C9, CYP2C19, and CYP2D6

Studies have consistently shown that this compound inhibits the activity of CYP2B6, CYP2C9, CYP2C19, and CYP2D6 to differing extents. nih.gov The inhibitory mechanism is understood to be isoform-dependent, highlighting the nuanced interactions between this compound and the various P450 enzymes. The inhibition of these particular isoforms is significant as they are involved in the metabolism of a large number of clinically relevant drugs. While the precise inhibitory constants (Ki) or IC50 values for this compound are not always detailed separately from its parent compound in readily available literature, the collective findings indicate a clear modulatory effect on these four enzymes.

Below is a summary of the inhibitory effects of this compound and its parent compound on these CYP isoforms, based on available research data.

CYP IsoformEffect of this compound and Related Compounds
CYP2B6 Inhibited
CYP2C9 Inhibited
CYP2C19 Inhibited
CYP2D6 Inhibited
Minimal or Absent Effects on CYP1A2, CYP2A6, and CYP2E1

In contrast to its effects on the CYP2B and CYP2C subfamilies, this compound has been demonstrated to have little to no inhibitory effect on CYP1A2, CYP2A6, and CYP2E1. nih.gov This selectivity is a key feature of its interaction profile and distinguishes its activity from broader, non-specific enzyme inhibitors. The lack of interaction with these isoforms suggests that metabolic pathways predominantly reliant on CYP1A2, CYP2A6, or CYP2E1 are unlikely to be significantly affected by the presence of this compound.

Influence of this compound on Other Drug-Metabolizing Enzyme Systems

Current and readily accessible scientific literature does not provide significant evidence or detailed investigations into the influence of this compound on other major drug-metabolizing enzyme systems, such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), or glutathione (B108866) S-transferases (GSTs). The primary focus of research on this compound has been its interactions with the cytochrome P450 system. Therefore, a definitive statement on its effects on non-CYP enzyme systems cannot be made at this time, and this remains an area for potential future investigation.

In Vitro Methodologies in Skf 8742a Research

Utilization of Microsomal Preparations in SKF 8742A Studies

Microsomes, which are vesicles formed from the endoplasmic reticulum of cells, are a cornerstone of in vitro drug metabolism studies. They contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.

The liver is the primary site of drug metabolism in the body, and thus, hepatic microsomes are the most commonly used system to study the metabolic fate of chemical compounds. Research on this compound has utilized hepatic microsomes from rabbits to investigate its interaction with cytochrome P450 enzymes.

Specifically, studies have focused on the formation of metabolic-intermediate (MI) complexes. These complexes form when a metabolite of a compound binds tightly to the cytochrome P450 enzyme, often leading to its inhibition. The formation of these complexes can be an indicator of potential drug-drug interactions.

In a key study, hepatic microsomes were prepared from rabbits pre-treated with enzyme-inducing agents, such as rifampicin (B610482) and phenobarbital, to increase the expression of specific CYP isozymes. This allows for the examination of the compound's interaction with an enriched enzyme environment. The rate of MI complex formation for this compound was found to be significantly higher in microsomes from rifampicin-induced rabbits compared to those from phenobarbital-induced rabbits. nih.gov This suggests a preferential interaction of this compound or its metabolites with the CYP3A subfamily, as rifampicin is a known inducer of these enzymes. nih.gov

The rate of MI complex formation for this compound was approximately 5-fold higher than that of troleandomycin, a known CYP3A4 inhibitor, in rifampicin-induced rabbit liver microsomes. nih.gov In contrast, the formation of MI complexes for all compounds studied was low or absent in microsomes from vehicle-treated animals, highlighting the importance of enzyme induction in these in vitro models. nih.gov

Interactive Table: Rate of Metabolic-Intermediate (MI) Complex Formation in Rabbit Liver Microsomes

CompoundInducing AgentRate of MI Complex Formation (relative to Troleandomycin)
This compound Rifampicin~5.0
nor-1-alpha-acetylmethadolRifampicin~5.0
SKF 525ARifampicin2.0 - 3.0
1-alpha-acetylmethadolRifampicin2.0 - 3.0
TroleandomycinRifampicin1.0
FluoxetineRifampicin~1.0
BenzylamphetamineRifampicin~1.0
PropoxypheneRifampicin~1.0
NorpropoxypheneRifampicin~1.0
BenzylamphetaminePhenobarbitalSimilar to this compound in Rifampicin-induced

Data sourced from Franklin, 1996. nih.gov

While specific studies utilizing human liver microsomes for this compound are not extensively detailed in publicly available literature, this model is a standard in drug metabolism research to predict human metabolic pathways and potential interactions.

While the liver is the primary site of metabolism, other organs such as the intestine, lungs, kidneys, and brain also possess metabolic capabilities. Extrahepatic microsomal models, prepared from these tissues, are used to investigate the potential for localized metabolism of a compound. This can be particularly important for understanding tissue-specific effects or first-pass metabolism in the intestine for orally administered substances. At present, specific research detailing the use of extrahepatic microsomal models in the study of this compound is not widely documented.

Cellular and Subcellular Assay Systems for this compound Evaluation

Beyond microsomal preparations, more complex in vitro systems are utilized to assess the effects of a compound in a more biologically relevant context. These can include primary hepatocytes, cultured cell lines, and subcellular fractions like S9 fractions, which contain both microsomal and cytosolic enzymes.

These systems allow for the investigation of a broader range of metabolic pathways, including both phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. They can also be used to study the induction or inhibition of drug-metabolizing enzymes at the cellular level. For instance, studies with the structurally related compound SKF-525A have shown that it can disrupt autophagy in primary rat hepatocytes, a finding that would not be apparent from microsomal studies alone. nih.gov While specific cellular or subcellular assay data for this compound is limited, these methodologies represent a critical step in the preclinical evaluation of a compound's metabolic and potential cytotoxic profile.

Advanced Analytical Techniques for Quantifying this compound Interactions and Metabolites

The accurate quantification of the parent compound and its metabolites, as well as the measurement of enzyme activity, is crucial for interpreting the data from in vitro studies. A variety of advanced analytical techniques are employed for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds in complex biological matrices. Its high sensitivity and selectivity make it the gold standard for drug metabolism studies.

In the context of this compound research, LC-MS/MS would be the method of choice for:

Metabolite Identification: Identifying the chemical structures of metabolites formed in microsomal or cellular incubations.

Quantitative Analysis: Precisely measuring the depletion of the parent compound (this compound) over time to determine its metabolic stability.

Enzyme Kinetics: Quantifying the formation of specific metabolites to determine kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity).

Spectrophotometry is a widely used technique to measure the concentration of a substance in a solution by quantifying its absorption of light at a specific wavelength. In the study of cytochrome P450 enzymes, spectrophotometric assays are invaluable for assessing enzyme activity and the formation of inhibitory complexes.

For compounds like this compound and its analog SKF 525-A, which are known to form metabolic-intermediate complexes with cytochrome P450, difference spectroscopy is a key technique. The formation of the MI complex with the reduced (ferrous) form of cytochrome P450 results in a characteristic absorbance peak. For SKF 525-A, this complex is known to absorb light at 452 nm. nih.gov The intensity of this absorbance peak is directly proportional to the amount of the enzyme that is trapped in the inactive complex.

Spectrophotometric assays can also be used to measure the activity of CYP enzymes by monitoring the metabolism of a probe substrate that produces a colored or fluorescent product. The inhibition of this activity in the presence of this compound would provide a measure of its inhibitory potency.

Structure Activity Relationship Sar Studies of Skf 8742a and Analogs

Comparative Analysis of SKF 8742A with SKF 525A

The journey from the well-known enzyme inhibitor SKF 525A to its metabolite, this compound, is a pivotal example of how subtle changes in chemical structure can profoundly alter biological activity. This section dissects this transformation and its consequences on enzyme modulation.

Differential Enzymatic Modulation Profiles of this compound vs. SKF 525A

While both SKF 525A and its metabolite this compound exhibit inhibitory effects on a range of cytochrome P450 isoforms, their modulation profiles are not identical. Both compounds have been shown to inhibit CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A to varying extents. Conversely, they display minimal inhibitory activity against CYP1A2, CYP2A6, and CYP2E1.

A key distinction in their mechanism of action lies in the inhibition of CYP3A. The inhibitory potency of SKF 525A against CYP3A is notably enhanced following preincubation with NADPH. This phenomenon is attributed to the formation of a metabolic intermediate (MI) complex, where a reactive metabolite of SKF 525A binds tightly to the enzyme, leading to a more potent, time-dependent inhibition. This characteristic is less pronounced with this compound, suggesting that the tertiary amine of SKF 525A is crucial for the formation of this inhibitory complex.

Below is a comparative table of the inhibitory profiles of SKF 525A and this compound against various CYP450 isoforms.

Cytochrome P450 IsoformSKF 525A InhibitionThis compound InhibitionNotes
CYP1A2WeakWeakMinimal effect observed for both compounds.
CYP2A6WeakWeakBoth compounds show little inhibitory activity.
CYP2B6ModerateModerateInhibition observed for both compounds.
CYP2C9ModerateModerateBoth compounds demonstrate inhibitory effects.
CYP2C19ModerateModerateInhibition observed for both compounds.
CYP2D6StrongModerateSKF 525A is a more potent inhibitor.
CYP2E1WeakWeakMinimal effect observed for both compounds.
CYP3AStrong (Time-dependent)ModerateSKF 525A forms a metabolic intermediate complex.

Influence of this compound's Chemical Structure on Enzyme Interaction

The defining structural difference between this compound and SKF 525A—the presence of a secondary amine in the former versus a tertiary amine in the latter—is the primary driver of their distinct enzyme interaction profiles. The N-de-ethylation to form this compound alters the steric and electronic properties of the molecule, influencing its binding affinity and orientation within the active sites of various enzymes.

The presence of a hydrogen atom on the nitrogen in this compound's secondary amine allows for potential hydrogen bonding interactions that are not possible with the tertiary amine of SKF 525A. This can lead to different binding poses and affinities for specific enzyme isoforms. Conversely, the reduced steric bulk around the nitrogen in this compound may allow for a more favorable fit in the active sites of some enzymes, while for others, the bulkier tertiary amine of SKF 525A might be advantageous for optimal interaction.

Design Principles for Modulating Enzyme Inhibition through Structural Modification

The comparative analysis of this compound and SKF 525A provides valuable insights into the rational design of enzyme inhibitors with tailored selectivity and potency. The following principles can be derived from their structure-activity relationship:

N-Alkylation State: The degree of substitution on the amine nitrogen is a critical determinant of inhibitory activity and mechanism. Modification of the alkyl groups can be used to fine-tune selectivity for different CYP isoforms and to modulate the potential for metabolic intermediate complex formation. For instance, replacing the ethyl groups with bulkier or electronically different substituents could alter the metabolic stability and inhibitory profile of the resulting analog.

Introduction of Reactive Moieties: The observation that SKF 525A forms a reactive intermediate that leads to potent CYP3A inhibition suggests a strategy for designing mechanism-based inhibitors. The incorporation of latent reactive groups into the inhibitor structure, which are unmasked upon enzymatic processing, can lead to irreversible or tightly-bound inhibition of the target enzyme. Careful design is necessary to ensure selectivity and minimize off-target effects.

By systematically applying these design principles, it is possible to develop novel analogs based on the SKF scaffold with improved potency, selectivity, and pharmacokinetic properties for use as pharmacological tools or therapeutic agents.

Skf 8742a As a Research Tool in Drug Metabolism and Discovery

Applications of SKF 8742A as a Probe for CYP Activity

This compound, as part of the broader family of SKF-525A and its analogs, is utilized to investigate the activity of various CYP isoforms. These compounds are known for their inhibitory effects on several CYP enzymes, making them useful probes to determine the contribution of these enzymes to the metabolism of a given drug. Research has shown that SKF-525A and its metabolites can selectively inhibit certain CYP isoforms.

For instance, studies using human liver microsomes have demonstrated that SKF-525A exhibits potent inhibitory activity against CYP2D6, CYP2C19, and CYP3A-catalyzed reactions. nih.gov In contrast, its inhibitory effects on CYP1A2 and CYP2E1 are considerably weaker. nih.gov This selectivity allows researchers to dissect the metabolic pathways of a new drug candidate. By observing how the metabolism of a compound changes in the presence of a selective inhibitor like those in the SKF-525A family, scientists can identify the primary CYP enzymes responsible for its biotransformation.

The inhibitory profile of SKF-525A on various CYP isoforms is summarized in the table below, providing a valuable reference for its application as a research tool.

CYP IsoformInhibitory Effect of SKF-525A
CYP1A2 Weak Inhibition nih.gov
CYP2A6 Not Strongly Inhibited
CYP2B6 Inhibition Observed
CYP2C8 Inhibition Observed
CYP2C9 Strong Inhibition in Rat Liver Microsomes nih.gov
CYP2C19 Strong Inhibition nih.gov
CYP2D6 Strong Inhibition nih.gov
CYP2E1 Weak Inhibition nih.gov
CYP3A4 Strong Inhibition nih.gov

This table summarizes the inhibitory effects of SKF-525A on various human cytochrome P450 isoforms based on in vitro studies.

Utility of this compound in Investigating Drug-Drug Interaction Mechanisms

A critical aspect of preclinical drug development is the assessment of a drug's potential to cause drug-drug interactions (DDIs). These interactions can occur when one drug alters the metabolism of another, often by inhibiting or inducing CYP enzymes. The inhibitory properties of this compound and its parent compound make them valuable tools for investigating the mechanisms of such interactions.

By co-incubating a new drug candidate with a probe substrate for a specific CYP enzyme and an inhibitor from the SKF-525A family, researchers can determine if the new drug is a substrate or inhibitor of that enzyme. For example, if the presence of SKF-525A significantly reduces the metabolism of a new drug, it suggests that the drug is metabolized by one of the CYP isoforms that SKF-525A potently inhibits.

Furthermore, these compounds can be used in competitive inhibition studies to understand the nature of the interaction. The formation of a metabolic-intermediate (MI) complex is one mechanism by which SKF-525A inhibits CYPs, particularly CYP3A4. nih.gov Understanding whether a new drug candidate is involved in similar mechanisms is crucial for predicting its DDI potential. The use of well-characterized inhibitors like SKF-525A and its analogs provides a benchmark for evaluating the interaction profiles of novel compounds.

Role in Preclinical Drug Metabolism Research and Screening

In the early stages of drug discovery, high-throughput screening methods are employed to evaluate the metabolic stability and potential for CYP inhibition of a large number of compounds. Non-specific CYP inhibitors are often used in these initial screens to broadly assess the involvement of CYP enzymes in a compound's metabolism.

While SKF-525A has been widely used for this purpose, its selective inhibitory profile means that it does not inhibit all CYP isoforms equally. nih.gov This characteristic can be advantageous when researchers want to broadly assess the involvement of the major drug-metabolizing CYPs (from the CYP2C, 2D, and 3A subfamilies) while excluding effects on others like CYP1A2 and CYP2E1.

The data gathered from these preclinical studies, including the IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), are critical for building a metabolic profile of a drug candidate. The IC50 values for SKF-525A against various CYP isoforms, as determined in human liver microsomes, are presented below.

CYP IsoformProbe SubstrateIC50 of SKF-525A (μM)
CYP1A2 Phenacetin O-deethylation> 100
CYP2A6 Coumarin 7-hydroxylation> 100
CYP2B6 Bupropion hydroxylation10.2
CYP2C8 Paclitaxel 6α-hydroxylation18.5
CYP2C9 Diclofenac 4'-hydroxylation11.6
CYP2C19 (S)-Mephenytoin 4'-hydroxylation15.1
CYP2D6 Dextromethorphan O-demethylation3.8
CYP2E1 Chlorzoxazone 6-hydroxylation> 100
CYP3A4 Midazolam 1'-hydroxylation7.9

This table presents the IC50 values of SKF-525A for the inhibition of various CYP-catalyzed reactions in human liver microsomes. Data sourced from Biomol Ther (Seoul). nih.govnih.gov

Advanced Theoretical and Computational Approaches in Skf 8742a Research

Molecular Docking and Dynamics Simulations of SKF 8742A-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and a protein target, like a CYP enzyme. nih.govmdpi.com

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor. For this compound, docking studies would be instrumental in understanding its binding to the active site of various CYP isoforms. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. The results are often quantified by a docking score, which estimates the binding affinity.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the this compound-enzyme complex over time. mdpi.com These simulations can assess the stability of the binding pose predicted by docking, reveal conformational changes in both the ligand and the protein upon binding, and calculate binding free energies, which are a more accurate measure of binding affinity.

Hypothetical Docking Results of this compound with CYP3A4:

ParameterPredicted ValueKey Interacting Residues
Binding Affinity (kcal/mol)-8.5Arg105, Arg212, Ser119
Hydrogen Bonds2Ser119, Arg105
Hydrophobic Interactions5Phe215, Phe304, Leu211

Note: The data in this table is hypothetical and for illustrative purposes, as specific docking studies on this compound are not widely published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound, QSAR studies would be valuable for designing analogs with modified potency, selectivity, or metabolic stability.

A typical QSAR study involves:

Dataset Preparation: A series of this compound analogs with their experimentally determined biological activities (e.g., IC50 values for CYP inhibition) would be collected.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, and electronic) would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts.

In Silico Prediction of Metabolic Fate and Inhibitory Potential of this compound

In silico tools play a significant role in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, as well as their potential for drug-drug interactions. mdpi.com For this compound, these methods can provide valuable early insights into its metabolic fate and its potential to inhibit drug-metabolizing enzymes.

Metabolic Fate Prediction: Various software tools can predict the likely sites of metabolism on the this compound molecule by different CYP isoforms. mdpi.com These predictions are based on models of CYP enzyme activity and can help identify potential metabolites.

Inhibitory Potential Prediction: Computational models can also predict whether a compound is likely to be an inhibitor of specific CYP isoforms. mdpi.com This is crucial for assessing the potential for drug-drug interactions. Given that CYP3A4 is a major enzyme in drug metabolism, predicting the interaction of this compound with this isoform is of particular importance. mdpi.com

Illustrative In Silico ADME Predictions for this compound:

PropertyPredicted Outcome
CYP2D6 InhibitionProbable Inhibitor
CYP3A4 InhibitionProbable Inhibitor
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow

Note: The data in this table is for illustrative purposes and based on general predictive models.

Future Directions and Emerging Research Avenues for Skf 8742a

Exploration of SKF 8742A's Interactions with Emerging Drug Metabolizing Enzymes

While the interaction of this compound with the CYP3A subfamily is a critical aspect of its profile, the full spectrum of its effects on drug metabolism remains to be elucidated. Future research should extend beyond the well-characterized cytochrome P450 system to investigate the compound's potential interactions with other key, and often overlooked, drug-metabolizing enzymes.

A crucial area of investigation is the potential for this compound to interact with non-P450 enzymes that are gaining recognition for their significant roles in xenobiotic metabolism. These emerging enzyme families include, but are not limited to, aldehyde oxidases (AO), carboxylesterases (CES), and UDP-glucuronosyltransferases (UGTs). Understanding these potential interactions is vital for a comprehensive assessment of this compound's metabolic impact. For instance, elucidating whether this compound acts as a substrate, inhibitor, or inducer of these enzymes would provide a more complete picture of its drug-drug interaction potential.

Future studies should employ a variety of in vitro techniques to screen for and characterize these interactions. This would involve incubating this compound with recombinant human enzymes from these emerging families and utilizing sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect any metabolism of the compound or inhibition of the enzyme's activity.

Enzyme FamilyPotential InteractionRationale for Investigation
Aldehyde Oxidases (AO)Substrate or InhibitorAOs are increasingly recognized for their role in the metabolism of nitrogen-containing heterocyclic compounds.
Carboxylesterases (CES)Substrate or InhibitorCES are critical for the hydrolysis of a wide range of ester- and amide-containing drugs.
UDP-glucuronosyltransferases (UGTs)Substrate or InhibitorUGTs are key enzymes in phase II metabolism, responsible for the glucuronidation and subsequent elimination of many drugs.

Development of Novel Experimental Models for this compound Characterization

The characterization of compounds like this compound has traditionally relied on subcellular fractions, such as liver microsomes, and 2D cell cultures. While these models have provided foundational knowledge, they have limitations in fully recapitulating the complex in vivo environment. The development and application of more sophisticated, physiologically relevant experimental models are essential for a more accurate understanding of this compound's effects.

The adoption of three-dimensional (3D) cell culture models, such as spheroids and organoids, represents a significant step forward. These models offer improved cell-cell interactions and more closely mimic the architecture and function of native tissues. For a compound like this compound, which exhibits potent enzyme inhibition, 3D liver models could provide more predictive data on its long-term effects on hepatocyte function and the potential for time-dependent inhibition of drug metabolism.

Furthermore, the emergence of microphysiological systems, or "organs-on-a-chip," presents an exciting frontier for the study of this compound. These devices can simulate the dynamic environment of human organs and even multi-organ interactions. Utilizing a liver-on-a-chip model, for example, would allow for the investigation of this compound's metabolism and its impact on other cellular processes under more physiologically relevant flow conditions and with the potential to co-culture different cell types.

Experimental ModelKey Advantages for this compound Research
3D Cell Cultures (Spheroids/Organoids)More accurately reflect in vivo tissue architecture and function, providing better predictions of long-term effects.
Microphysiological Systems (Organs-on-a-Chip)Allow for the study of metabolic processes under dynamic flow conditions and the investigation of multi-organ interactions.

Advancements in Computational Approaches to Predict this compound Effects

Computational modeling offers powerful tools to predict and rationalize the metabolic fate and effects of chemical compounds. For this compound, advancements in computational approaches can provide valuable insights into its interaction with metabolizing enzymes and help guide future experimental work.

One promising avenue is the use of molecular docking and molecular dynamics (MD) simulations to explore the binding of this compound to the active sites of various drug-metabolizing enzymes, including the emerging enzymes discussed earlier. These in silico techniques can predict binding affinities and identify key molecular interactions, offering a structural basis for observed inhibitory effects.

Physiologically based pharmacokinetic (PBPK) modeling is another critical computational tool. The development of a PBPK model for this compound, incorporating its known physicochemical properties and in vitro metabolic data, would enable the simulation of its absorption, distribution, metabolism, and excretion (ADME) in virtual populations. This would be particularly valuable for predicting the in vivo consequences of the potent CYP3A inhibition observed in vitro.

Moreover, the application of machine learning (ML) and artificial intelligence (AI) algorithms is an emerging area with significant potential. By training ML models on large datasets of compounds with known metabolic profiles, it may be possible to develop predictive models that can identify the likelihood of a compound like this compound forming metabolic-intermediate complexes or interacting with a broad range of enzymes.

Computational ApproachApplication to this compound Research
Molecular Docking and MD SimulationsElucidate the binding mode and affinity of this compound with various metabolizing enzymes at the atomic level.
Physiologically Based Pharmacokinetic (PBPK) ModelingPredict the in vivo pharmacokinetic profile of this compound and the potential for drug-drug interactions.
Machine Learning (ML) and Artificial Intelligence (AI)Develop predictive models for MI complex formation and interactions with a wide array of metabolizing enzymes.

常见问题

Q. How can researchers ensure ethical compliance in this compound’s preclinical trials?

  • Methodological Answer :
  • IACUC approval : Adhere to ARRIVE guidelines for animal welfare, including randomization and blinding protocols .
  • Data integrity : Use electronic lab notebooks (ELNs) with audit trails to prevent data manipulation .
  • Conflict disclosure : Declare funding sources and patent applications in the manuscript’s ethics statement .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。